2-(2,5-dioxopyrrolidin-1-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-25-13-4-5-14-12(9-13)3-2-8-18(14,24)11-19-15(21)10-20-16(22)6-7-17(20)23/h4-5,9,24H,2-3,6-8,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYYWCXAZYIWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CN3C(=O)CCC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazole-Containing Acetamides ()
Compounds such as 6a-m and 7a-m from share the acetamide backbone but incorporate a 1,2,3-triazole ring via copper-catalyzed 1,3-dipolar cycloaddition. Key differences include:
- Spectral Data :
- IR spectra of 6a show C=O stretches at 1671 cm⁻¹ , comparable to the target’s expected acetamide and succinimide carbonyl peaks (~1670–1680 cm⁻¹).
- NMR signals for the tetrahydronaphthalene moiety (e.g., δ 5.38–8.61 ppm in 6b ) would differ in the target due to hydroxyl/methoxy substituents, likely downfield-shifted for –OH (δ ~4–5 ppm) and –OCH₃ (δ ~3.8 ppm).
- Applications : Triazole-acetamides are primarily research intermediates, while the target’s succinimide group may confer bioactivity akin to FDA-approved succinimide drugs (e.g., ethosuximide) .
Chloroacetamide Herbicides ()
Pesticides like alachlor and pretilachlor share the acetamide backbone but differ critically:
- Substituents : Chlorine in herbicides enhances electrophilicity, enabling alkylation of plant enzymes. The target compound lacks chlorine, reducing electrophilic reactivity but improving compatibility with mammalian targets.
- Structural Motifs : The tetrahydronaphthalene group in the target contrasts with the 2,6-diethylphenyl or thienyl groups in herbicides, suggesting divergent solubility and target specificity.
Comparative Data Table
Research Findings and Mechanistic Insights
- Target Compound : The succinimide group may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes. The hydroxyl and methoxy groups could enhance blood-brain barrier penetration compared to purely aromatic analogs .
- Triazole Analogs : The triazole ring in 6a-m improves metabolic stability but may reduce solubility compared to the target’s hydroxylated tetrahydronaphthalene .
- Herbicide Comparison : Chloroacetamides like alachlor inhibit acetolactate synthase (ALS) in plants. The target’s lack of chlorine suggests a different mechanism, possibly targeting mammalian enzymes (e.g., kinases or proteases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
